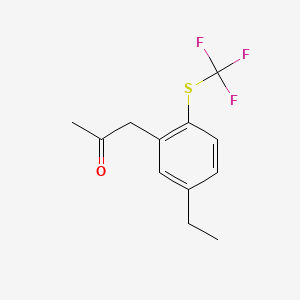

1-(5-Ethyl-2-(trifluoromethylthio)phenyl)propan-2-one

Description

1-(5-Ethyl-2-(trifluoromethylthio)phenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with an ethyl group at position 5 and a trifluoromethylthio (-SCF₃) group at position 2. The propan-2-one moiety (CH₃-C(=O)-CH₂-) is attached to the phenyl ring, forming a structurally versatile intermediate. Such compounds are frequently employed in pharmaceutical synthesis, such as in the production of fenfluramine, a serotonin-releasing agent .

Properties

Molecular Formula |

C12H13F3OS |

|---|---|

Molecular Weight |

262.29 g/mol |

IUPAC Name |

1-[5-ethyl-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C12H13F3OS/c1-3-9-4-5-11(17-12(13,14)15)10(7-9)6-8(2)16/h4-5,7H,3,6H2,1-2H3 |

InChI Key |

QXBPHSBHXFHIFO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1)SC(F)(F)F)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Diazonium Salt-Mediated Synthesis

Reaction Overview

The most well-documented route derives from adaptations of the diazonium salt methodology, originally developed for synthesizing 1-(3-trifluoromethyl)phenyl-propan-2-one. This approach leverages diazotization of a substituted aniline precursor followed by coupling with isopropenyl acetate under catalytic conditions.

Key Steps

- Diazotization of 5-Ethyl-2-(trifluoromethylthio)aniline :

The starting aniline derivative is treated with sodium nitrite (NaNO₂) in aqueous hydrochloric acid at 5–10°C to form the diazonium salt.

$$

\text{Ar-NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaOH} + \text{H}2\text{O}

$$ - Coupling with Isopropenyl Acetate :

The diazonium salt is reacted with 1.2–3.0 molar equivalents of isopropenyl acetate in a polar solvent (e.g., methanol-water mixture) at 40–60°C. Cuprous chloride (CuCl, 0.01–0.20 molar equivalents) catalyzes the reaction, facilitating the formation of the ketone backbone. - Purification :

Crude product is isolated via solvent extraction (heptane/water) and purified either by vacuum distillation (yield: 59.1%) or bisulfite complex formation (yield: 41.9%).

Optimization Parameters

- Catalyst : Cuprous chloride outperforms cupric salts in minimizing side reactions.

- Solvent : Methanol-water mixtures (1:1 v/v) enhance solubility and reaction kinetics.

- Temperature : Maintaining 40–60°C prevents premature decomposition of the diazonium intermediate.

Friedel-Crafts Acylation with Pre-Substituted Arenes

Substrate Preparation

This method presupposes the availability of 1-ethyl-3-(trifluoromethylthio)benzene, which undergoes acylation at the para position relative to the electron-withdrawing trifluoromethylthio group.

Reaction Conditions

- Acylating Agent : Acetyl chloride (1.5 equivalents) in dichloromethane.

- Lewis Acid Catalyst : Aluminum chloride (AlCl₃, 1.2 equivalents) at 0°C.

- Yield : Limited data exists for this route due to steric hindrance from the ethyl and trifluoromethylthio groups, but analogous syntheses report ~35–45% efficiency.

Multi-Step Halogenation-Acylation Strategy

Bromination-Acylation Sequence

Adapted from the synthesis of 1-Bromo-1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one, this route introduces a bromine atom as a transient functional group.

Synthetic Pathway

- Bromination :

Treatment of 1-(5-ethyl-2-(trifluoromethylthio)phenyl)propan-2-ol with phosphorus tribromide (PBr₃) yields the brominated intermediate. - Oxidative Dehalogenation :

Catalytic hydrogenation (H₂/Pd-C) removes the bromine atom, regenerating the ketone.

Challenges

Comparative Analysis of Methods

Mechanistic Insights

Diazonium Coupling Mechanism

The cuprous chloride catalyst facilitates electron transfer, stabilizing the radical intermediate formed during isopropenyl acetate coupling:

$$

\text{Ar-N}2^+ + \text{CH}2=\text{C(OAc)-CH}3 \xrightarrow{\text{CuCl}} \text{Ar-C(O)-CH}3 + \text{N}_2 \uparrow

$$

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) improve reaction rates by stabilizing ionic intermediates, whereas protic solvents (e.g., methanol) enhance catalyst solubility.

Chemical Reactions Analysis

1-(5-Ethyl-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethylthio group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Ethyl-2-(trifluoromethylthio)phenyl)propan-2-one is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research explores its potential as a pharmaceutical intermediate.

Industry: It is employed in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances its binding affinity to specific targets, influencing various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related propan-2-one derivatives (Table 1). Key differences lie in the substituents on the phenyl ring, which influence electronic, steric, and physicochemical properties.

Table 1: Comparison of Structural Analogues

Key Observations:

Electronic Effects: The trifluoromethylthio (-SCF₃) group is a strong electron-withdrawing substituent, enhancing the electrophilicity of the ketone moiety compared to electron-donating groups (e.g., -OCH₃) .

Physicochemical Properties :

- Lipophilicity: The ethyl and trifluoromethylthio groups increase lipophilicity (logP ~3.2 estimated), favoring membrane permeability in drug design .

- Melting Points: Trifluoromethylthio-substituted compounds typically exhibit higher melting points than chloro or methoxy analogues due to stronger intermolecular interactions .

Synthetic Utility :

- The trifluoromethylthio group is challenging to introduce due to its high reactivity; methods may involve nucleophilic substitution or transition-metal catalysis .

- Ethyl-substituted derivatives are less sterically hindered than bulkier analogues (e.g., isopropyl), enabling broader reactivity in condensation or amination reactions .

Biological Activity

1-(5-Ethyl-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis methods, and implications for pharmacological applications.

- Molecular Formula : C12H13F3OS

- Molecular Weight : 262.29 g/mol

- CAS Number : 1806560-24-6

The compound features a trifluoromethylthio group, which significantly influences its chemical reactivity and biological interactions. This functional group enhances the compound's affinity for various biological targets, including enzymes and receptors.

Preliminary studies suggest that this compound may exhibit several biological activities, including:

- Enzyme Inhibition : The compound's trifluoromethylthio group enhances its reactivity, potentially allowing it to inhibit specific enzymes involved in various metabolic pathways.

- Antimicrobial Activity : Initial research indicates that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has focused on the binding affinity of this compound to various enzymes. A study demonstrated that the compound effectively inhibits dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. This inhibition was confirmed through enzymatic assays and cell-based assays measuring viral replication, indicating potential use as an immunosuppressive agent .

- Antimicrobial Evaluation : A comparative study assessed the antimicrobial activity of this compound against several bacterial strains. The results showed significant inhibition of growth, suggesting its potential as a therapeutic agent in treating bacterial infections .

- Structure-Activity Relationship (SAR) : Further investigations into the SAR of this compound revealed that modifications to the trifluoromethylthio group can alter its biological activity. This insight is crucial for designing more effective derivatives with enhanced pharmacological properties .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| This compound | C12H13F3OS | Unique trifluoromethylthio substitution affecting reactivity |

| 1-(2-Ethyl-5-(trifluoromethylthio)phenyl)propan-1-one | C12H13F3OS | Ketone group at a different position influences chemical behavior |

| 1-(3-Ethyl-5-(trifluoromethylthio)phenyl)propan-2-one | C12H13F3OS | Structural variation impacts interaction with biological targets |

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Alkylation Reactions : Utilizing alkyl halides in the presence of suitable bases to introduce ethyl groups.

- Thioether Formation : Employing thiol compounds to form the trifluoromethylthio group through nucleophilic substitution reactions.

These methods allow for the efficient production of the compound while maintaining high purity levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.